REACTION_CXSMILES
|
[CH3:1][C:2]1[O:3][C:4]([CH2:13][CH:14](C(OCC)=O)[C:15]([O:17]CC)=[O:16])=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:6]=1>C(O)(=O)C.Cl>[CH3:1][C:2]1[O:3][C:4]([CH2:13][CH2:14][C:15]([OH:17])=[O:16])=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:6]=1
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
CC=1OC(=C(N1)C1=CC=CC=C1)CC(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
with stirring for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off
|
Type
|
WASH
|
Details
|
washed with ethyl ether
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC(=C(N1)C1=CC=CC=C1)CCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |